N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Description
N-[2-(Phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic cyclohexanecarboxamide derivative featuring a phenylsulfanyl ethyl side chain and a 1,2,3,4-tetrazole substituent.
Properties
Molecular Formula |
C16H21N5OS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-phenylsulfanylethyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-11-12-23-14-7-3-1-4-8-14)16(9-5-2-6-10-16)21-13-18-19-20-21/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,22) |
InChI Key |
NUHYVZMFKYLBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCCSC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-(phenylsulfanyl)ethylamine with 1H-1,2,3,4-tetrazole-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tetraazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The tetraazolyl group may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (Example 1 from EP 3 643 703 A1) shares a cyclohexanecarboxamide core but differs in substituents:
- Side chain : The target compound uses a phenylsulfanyl ethyl group, whereas the comparator employs an indazole-containing carboxamide with an N-methyl group.
- Cyclohexane substituent : The target compound has a tetrazole ring, while the comparator features a 4-methoxyphenyl group.
| Feature | Target Compound | Comparator Compound (Example 1) |
|---|---|---|
| Core structure | Cyclohexanecarboxamide | Cyclohexanecarboxamide |
| Side chain | Phenylsulfanyl ethyl | Indazol-4-ylamino-2-oxoethyl, N-methyl |
| Cyclohexane substituent | 1H-1,2,3,4-Tetraazol-1-yl | 4-Methoxyphenyl |
| Synthetic route | Not specified in evidence | Tetrahydrofuran/methanol/K₂CO₃ reaction |
Implications of Structural Variations
- Metabolic stability : The tetrazole ring (acidic, polar) could reduce first-pass metabolism relative to the 4-methoxyphenyl group (electron-rich, prone to oxidative demethylation) .
- Receptor interactions : The indazole moiety in the comparator may engage in hydrogen bonding or π-π stacking, whereas the tetrazole in the target compound could act as a carboxylate mimic.
Pharmacological Data (Hypothetical)
While direct comparative data are unavailable in the provided evidence, structural analogs suggest:
- Tetrazole-containing compounds : Often exhibit improved metabolic stability and solubility due to ionization at physiological pH.
- Sulfur-containing side chains : May confer antioxidant properties or modulate cytochrome P450 interactions.
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